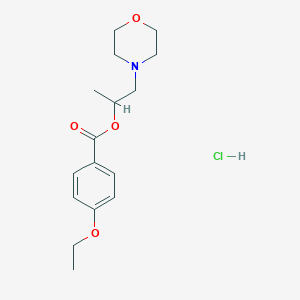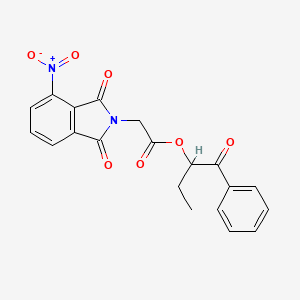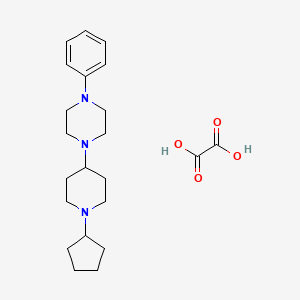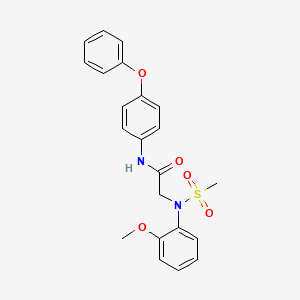![molecular formula C26H25NO5 B3972902 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3972902.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate
Descripción general
Descripción
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, also known as BOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.
Mecanismo De Acción
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate exerts its cytotoxic effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and cell death in cancer cells, while exhibiting minimal toxicity to normal cells. This selectivity makes this compound a promising candidate for the development of cancer therapeutics with fewer side effects than traditional chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has several advantages for lab experiments, including its potent cytotoxicity against cancer cells and its selectivity for cancer cells over normal cells. However, this compound also has limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. One potential avenue is the development of this compound derivatives with improved solubility and selectivity for cancer cells. Another direction is the investigation of this compound in combination with other cancer therapeutics to enhance its efficacy. Additionally, further studies are needed to elucidate the precise mechanisms of this compound's cytotoxic effects and to determine its potential applications in other disease areas.
Conclusion
In conclusion, this compound is a promising compound for the development of cancer therapeutics due to its potent cytotoxicity and selectivity for cancer cells. Further studies are needed to fully understand its mechanism of action and potential applications in other disease areas. With continued research, this compound has the potential to make a significant impact on the field of drug development.
Aplicaciones Científicas De Investigación
2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 4-(4-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-19-7-11-22(12-8-19)27-25(29)15-16-26(30)32-18-24(28)21-9-13-23(14-10-21)31-17-20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGGGPOCIWORKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3972827.png)



![7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B3972870.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3972898.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B3972901.png)
![1-(2-methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972910.png)

![5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3972922.png)
![N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3972925.png)

![1,3-dimethyl-5-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3972936.png)
